1,1,1,3,7-Pentachloroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,7-Pentachloroheptane is an organic compound belonging to the class of chlorinated hydrocarbons. It is characterized by the presence of five chlorine atoms attached to a heptane backbone. Chlorinated hydrocarbons are known for their diverse applications in various fields, including industrial processes, agriculture, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,7-Pentachloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions on the heptane molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous chlorination process. This involves the introduction of heptane and chlorine gas into a reactor, where the reaction takes place in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,7-Pentachloroheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated alcohols or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated hydrocarbons.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Chlorinated alcohols or carboxylic acids.
Reduction: Less chlorinated hydrocarbons.
Substitution: Compounds with substituted functional groups, such as chlorinated alcohols or amines.
Scientific Research Applications
1,1,1,3,7-Pentachloroheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: The compound can be used in studies related to the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research on the potential therapeutic applications of chlorinated hydrocarbons, including their use as antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1,1,1,3,7-Pentachloroheptane involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic processes. The chlorine atoms in the molecule can form reactive intermediates that interact with proteins and nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3-Pentachloropropane: A chlorinated hydrocarbon with similar chemical properties.
1,1,1,2,3-Pentachloropropane: Another chlorinated hydrocarbon with comparable reactivity.
1,1,1,3,3-Pentachlorobutane: A related compound with a different carbon chain length.
Uniqueness
1,1,1,3,7-Pentachloroheptane is unique due to its specific chlorination pattern and heptane backbone. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
59261-00-6 |
---|---|
Molecular Formula |
C7H11Cl5 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,1,1,3,7-pentachloroheptane |
InChI |
InChI=1S/C7H11Cl5/c8-4-2-1-3-6(9)5-7(10,11)12/h6H,1-5H2 |
InChI Key |
NKQZXEMPXTWWEE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CC(CC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.